molecular formula C8H11N5O B1393259 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine CAS No. 1283109-42-1

5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1393259
M. Wt: 193.21 g/mol
InChI Key: AASSEONVMSJIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has an oxadiazole ring and a pyrazole ring, both of which are nitrogen-containing heterocycles. The isopropyl group is an alkyl substituent, which is a common feature in many organic compounds.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole and pyrazole rings in separate steps, followed by their connection via a suitable reaction. The isopropyl group could be introduced via a substitution reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole and pyrazole rings, along with the isopropyl substituent. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze its structure.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the oxadiazole ring and the electron-donating nature of the isopropyl group. It might undergo reactions typical of other oxadiazoles and pyrazoles, such as electrophilic substitution or nucleophilic addition.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure, polarity, and the presence of functional groups. For example, it might have moderate solubility in polar solvents due to the presence of the polar oxadiazole and pyrazole rings.


Scientific Research Applications

Metabolism of BMS-645737 Related Compounds

  • A study on BMS-645737, a compound structurally related to 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine, revealed complex metabolic pathways involving both oxidation and conjugation reactions. This includes cytochrome P450-catalyzed hydroxylation and subsequent oxidation to carboxylic acid, followed by conjugation with taurine or sulfate. Notably, conjugation with N-acetylglucosamine was observed, showcasing the metabolic versatility of such compounds (Johnson et al., 2008).

Antimicrobial and Antioxidant Activities

Antimicrobial and Antioxidant Properties of Oxadiazol Derivatives

  • Research on derivatives of 1,3,4-oxadiazol-2-amine, which are chemically akin to the compound , demonstrated significant antimicrobial and antioxidant activities. This suggests potential applications in developing novel antimicrobial agents and antioxidants (Saundane et al., 2013).

Anticancer Evaluation

Anticancer Potential of Related Compounds

  • A study synthesizing various derivatives of 1,3,4-oxadiazol-2-amines, closely related to the compound of interest, indicated significant cytotoxicity against multiple human cancer cell lines. This highlights the potential of such compounds in developing novel anticancer therapies (Abdo & Kamel, 2015).

Fungicidal Activity

Fungicidal Activity of Oxadiazol Derivatives

  • Research into oxadiazol derivatives, which share a core structure with the compound , demonstrated notable fungicidal activity against rice sheath blight. This suggests potential agricultural applications in managing crop diseases (Chen et al., 2000).

Miscellaneous Applications

Other Research Applications

Safety And Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The study of oxadiazole and pyrazole derivatives is a vibrant field in medicinal chemistry, with many researchers exploring their potential uses in drug discovery. This particular compound could be of interest for further study in this context.


properties

IUPAC Name

5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-5(2)13-6(3-4-10-13)7-11-12-8(9)14-7/h3-5H,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASSEONVMSJIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.